
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl 2-methylprop-2-enoate, also known as methacrylic acid hydroxypropyl ester, is a commonly used chemical in the field of polymer science. It is a clear, colorless liquid that is soluble in water and most organic solvents. Styrene, on the other hand, is an aromatic hydrocarbon that is commonly used in the production of plastics, resins, and synthetic rubber.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl 2-methylprop-2-enoate and styrene is not well understood. However, it is believed that they act as monomers in the polymerization process, which involves the formation of long chains of repeating units. This process is typically initiated by the addition of a catalyst, which promotes the formation of the desired polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-hydroxypropyl 2-methylprop-2-enoate and styrene. However, it is known that exposure to these chemicals can cause respiratory irritation, skin irritation, and eye irritation. Prolonged exposure to these chemicals can also lead to more serious health effects, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxypropyl 2-methylprop-2-enoate and styrene in lab experiments is their versatility. They can be used in a wide range of applications, from the synthesis of polymers to the production of adhesives and coatings. However, there are also some limitations to their use. For example, they can be toxic and hazardous if not handled properly, and they may not be suitable for certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 2-hydroxypropyl 2-methylprop-2-enoate and styrene. One area of interest is the development of new polymers and copolymers with unique properties and applications. Another area of interest is the study of the health effects of these chemicals and the development of safer alternatives. Additionally, there is potential for the use of these chemicals in the development of new materials for use in the field of biotechnology.
Méthodes De Synthèse
The synthesis of 2-hydroxypropyl 2-methylprop-2-enoate can be achieved by reacting 2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene acid with propylene oxide in the presence of a basic catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the desired product. Styrene, on the other hand, is typically produced by the dehydrogenation of ethylbenzene in the presence of a catalyst.
Applications De Recherche Scientifique
2-Hydroxypropyl 2-methylprop-2-enoate and styrene have a wide range of applications in scientific research. They are commonly used in the synthesis of polymers and copolymers, as well as in the production of adhesives, coatings, and other materials. They are also used in the production of resins and plastics, which have a wide range of industrial applications.
Propriétés
Numéro CAS |
126326-90-7 |
|---|---|
Nom du produit |
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
Formule moléculaire |
C19H26O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O3.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
Clé InChI |
OBENACRUWNHQKS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
SMILES canonique |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Synonymes |
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and 1,2-propanediol mono(2-methyl-2-propenoate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



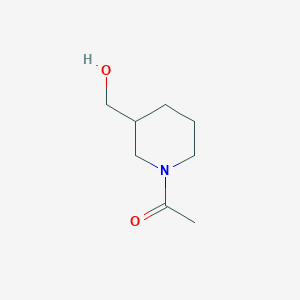
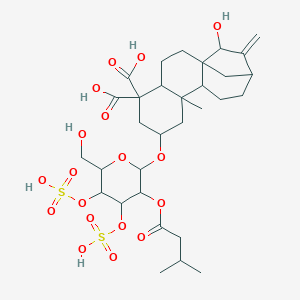
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
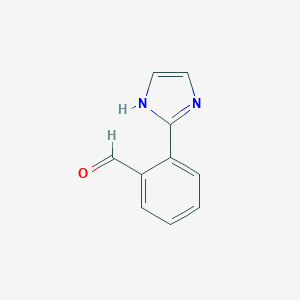

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

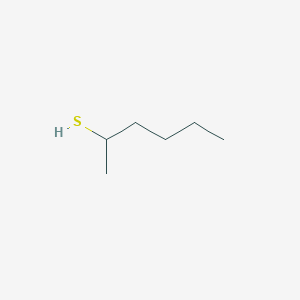
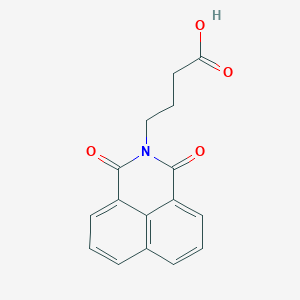
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)